![molecular formula C9H12O2 B034055 Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI) CAS No. 100938-99-6](/img/structure/B34055.png)
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Bicuculline: is a phthalide-isoquinoline compound that acts as a light-sensitive competitive antagonist of gamma-aminobutyric acid (GABA) A receptors . It was first identified in 1932 in plant alkaloid extracts and has been isolated from various plant species such as Dicentra cucullaria, Adlumia fungosa, and several Corydalis species . Due to its ability to block the inhibitory action of GABA receptors, D-Bicuculline is widely used in scientific research to study epilepsy and other neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Bicuculline involves several steps, starting from the appropriate isoquinoline derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of D-Bicuculline typically involves large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: D-Bicuculline undergoes various chemical reactions, including:
Oxidation: D-Bicuculline can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert D-Bicuculline into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the D-Bicuculline molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of D-Bicuculline .
Scientific Research Applications
Chemistry: D-Bicuculline is used as a tool compound to study the structure-activity relationships of GABA A receptor antagonists. It helps in understanding the binding interactions and the effects of structural modifications on receptor activity .
Biology: In biological research, D-Bicuculline is employed to investigate the role of GABAergic inhibition in various physiological processes. It is used to study neural circuits, synaptic transmission, and the mechanisms underlying epilepsy and other neurological disorders .
Medicine: D-Bicuculline is used in preclinical studies to explore potential therapeutic targets for epilepsy and other conditions involving GABAergic dysfunction. It helps in identifying new drug candidates and understanding their mechanisms of action .
Industry: In the pharmaceutical industry, D-Bicuculline serves as a reference compound for developing new GABA A receptor antagonists. It is also used in quality control and standardization of related products .
Mechanism of Action
D-Bicuculline exerts its effects by competitively inhibiting the binding of GABA to GABA A receptors. These receptors are ligand-gated ion channels that mediate the inhibitory effects of GABA by allowing chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability . By blocking GABA binding, D-Bicuculline prevents the inhibitory action of GABA, resulting in increased neuronal excitability and the potential for convulsions . This mechanism is utilized in research to study epilepsy and other conditions involving altered GABAergic transmission .
Comparison with Similar Compounds
Picrotoxin: Another GABA A receptor antagonist with a similar mechanism of action.
Hydrastine: Structurally similar to D-Bicuculline and also acts as a GABA A receptor antagonist.
Uniqueness: D-Bicuculline is unique due to its specific structural features, such as the phthalide-isoquinoline framework and the furobenzodioxole moiety. These structural elements contribute to its high affinity and selectivity for GABA A receptors . Additionally, its light-sensitive nature distinguishes it from other GABA A receptor antagonists .
Properties
CAS No. |
100938-99-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h3,8H,4-5H2,1-2H3 |
InChI Key |
SBMJBHWIZYDYRO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC2(C(C1)O2)C |
Canonical SMILES |
CC(=O)C1=CCC2(C(C1)O2)C |
Synonyms |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



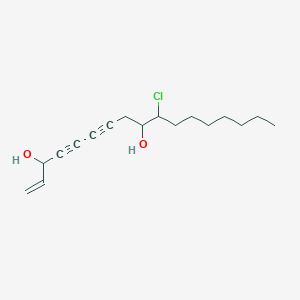
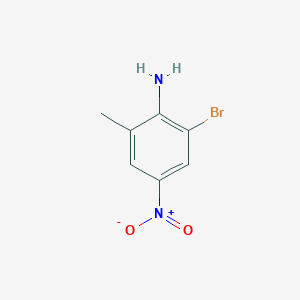
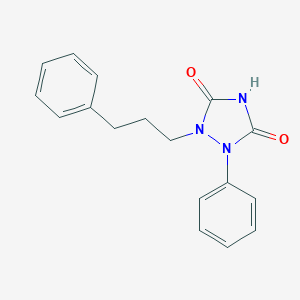

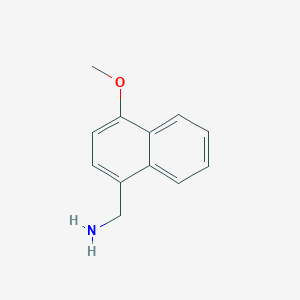
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)

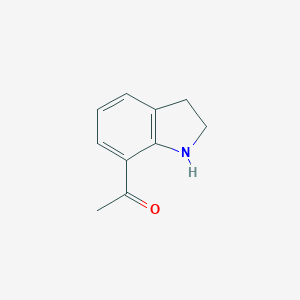
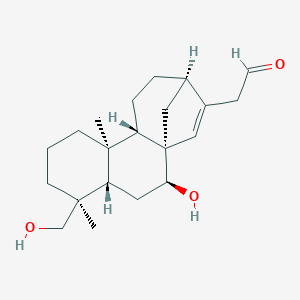
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
